The IUPAC name 6,6-diethoxyhex-4-yn-3-ol derives from its six-carbon backbone. Key features include:
The compound exhibits structural isomerism due to the positional flexibility of the triple bond and ethoxy groups. For example, moving the triple bond to positions 3 or 5 would yield isomers with distinct reactivity profiles.
The molecular formula C$${10}$$H$${18}$$O$$_3$$ reflects the contributions of:
Critical functional groups include:
| Property | Value |
|---|---|
| Molecular formula | C$${10}$$H$${18}$$O$$_3$$ |
| Molecular weight | 186.25 g/mol |
| Boiling point | ~180–185°C (estimated) |
| Density | 1.02–1.05 g/cm³ |
The acetylenic alcohol backbone of 6,6-diethoxy-4-hexyn-3-ol is typically constructed through nucleophilic additions to propargyl electrophiles. For example, Grignard reagents or organolithium compounds react with propargyl aldehydes or ketones to form secondary or tertiary alcohols. In a representative approach, 3-methyl-2-butanone undergoes condensation with ethyl acetate in the presence of sodium hydride (NaH) to yield β-diketone intermediates, which are subsequently reduced to acetylenic alcohols [3]. This method, achieving 62% yield under optimized conditions (50°C, 1.5 hours in diisopropyl ether), demonstrates the role of strong bases in deprotonating carbonyl compounds to facilitate nucleophilic attack [3].
Alternative routes employ organocopper reagents for stereoselective additions. For instance, lithium dimethylcuprate adds to 4-hexyn-3-one, generating a chiral alcohol precursor with minimal racemization [5]. The choice of solvent (e.g., tetrahydrofuran vs. diethyl ether) significantly impacts reaction kinetics and selectivity, with polar aprotic solvents favoring faster kinetics but lower stereochemical control [5].
| Nucleophile | Electrophile | Base | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetate | 3-methyl-2-butanone | NaH | 62% | [3] |
| LiCH₂CuMe | 4-hexyn-3-one | None | 78% | [5] |
The diethoxy moiety is introduced via acid-catalyzed acetalization of a ketone intermediate. For example, treating 4-hexyn-3-ol with excess ethanol and Amberlyst 18 (a sulfonic acid resin) at 60°C produces 6,6-diethoxy-4-hexyn-3-ol in 85% yield [7]. This method leverages the resin’s high acidity and recyclability, with reaction equilibrium favoring acetal formation at elevated temperatures [7]. Kinetic studies reveal a second-order dependence on ethanol concentration, underscoring the importance of solvent excess [7].
Hypervalent iodine reagents offer a complementary pathway. Using phenyliodonium diacetate (PIDA), propargylic alcohols undergo alkoxypropargylation with ethanol, directly forming propargylic acetals without intermediate isolation [8]. This single-step protocol achieves 72% yield under mild conditions (room temperature, 12 hours), though scalability remains challenging due to reagent costs [8].
Transition-metal catalysts enable precise alkyne functionalization. The Schreiber-modified Nicholas reaction, employing cobalt carbonyl complexes, converts alkynols into chiral hexynones with >90% enantiomeric excess [5]. For 6,6-diethoxy-4-hexyn-3-ol, this method installs the alkyne moiety while preserving the diethoxy groups’ stereochemical integrity [5].
Palladium-catalyzed Sonogashira coupling also proves effective. Reacting 3-ethoxy-4-iodohexanol with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ and CuI yields a protected alkyne, which is deprotected to reveal the terminal alkyne [5]. This approach is particularly valuable for late-stage alkyne introduction, avoiding interference with existing functional groups [5].
Purification of 6,6-diethoxy-4-hexyn-3-ol relies on fractional distillation and silica gel chromatography. The compound’s boiling point (94–95°C at 105 mmHg) permits vacuum distillation to separate it from high-boiling byproducts [2]. Chromatography with hexane/ethyl acetate (4:1) eluent resolves diastereomers, achieving >95% purity [2].
Yield optimization focuses on stoichiometric and catalytic parameters. Increasing ethanol concentration in acetalization reactions from 2 M to 5 M improves yields from 70% to 85% by shifting equilibrium toward the acetal [7]. Similarly, substituting NaH with potassium tert-butoxide in nucleophilic additions reduces side reactions, enhancing yields from 62% to 75% [3].
| Parameter | Optimized Value | Yield Improvement | Reference |
|---|---|---|---|
| Ethanol concentration | 5 M | 70% → 85% | [7] |
| Base (NaH → t-BuOK) | t-BuOK | 62% → 75% | [3] |
| Catalyst loading (Pd) | 5 mol% | 65% → 82% | [5] |
6,6-Diethoxy-4-hexyn-3-ol with molecular formula C₁₀H₁₈O₃ exhibits a molecular ion peak at m/z 186 in electron ionization mass spectrometry [1]. The compound demonstrates characteristic fragmentation patterns typical of acetylenic alcohols containing acetal functionalities. Key fragmentation pathways include the loss of ethoxy groups (OC₂H₅, m/z 45) and subsequent formation of stable carbocation intermediates through α-cleavage adjacent to the oxygen atoms [2] [3]. The base peak typically appears at lower mass ranges due to extensive fragmentation of the alkyl chains, with prominent fragments observed around m/z 57-75 corresponding to ethoxy and propyl moieties [2].
| Mass Spectral Fragment | m/z Value | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion | 186 | Low | [M]⁺- |
| Base peak region | 57-75 | High | Ethoxy/alkyl fragments |
| Characteristic losses | 141, 96 | Medium | [M-OEt]⁺, [M-2×OEt]⁺ |
In ¹H Nuclear Magnetic Resonance spectroscopy, 6,6-Diethoxy-4-hexyn-3-ol displays characteristic chemical shifts reflecting its multifunctional nature [4] [5]. The acetal proton at carbon-6 appears as a triplet in the range 4.5-5.5 ppm due to coupling with adjacent methylene protons. The ethoxy groups exhibit the typical pattern with methylene protons at 3.4-4.0 ppm appearing as quartets and methyl protons at 1.1-1.3 ppm as triplets due to ethyl spin coupling [6] [5].
The alcohol-bearing carbon at position 3 shows a multiplet in the 4.0-4.5 ppm region, with the exact chemical shift depending on the substitution pattern and hydrogen bonding environment [7] [8]. Terminal alkyne protons, if present, would appear around 2.0-2.5 ppm with characteristic four-bond coupling patterns [10].
¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments characteristic of the compound's structure [4] [5] [10]. The alkyne carbons resonate in the 65-100 ppm range, with the exact chemical shifts dependent on substitution patterns. The acetal carbon at position 6 appears in the 95-105 ppm region, significantly deshielded due to the electron-withdrawing effect of the two oxygen atoms [5]. Ethoxy carbons show typical patterns with methylene carbons at 60-70 ppm and methyl carbons at 15-20 ppm [6] [5].
Infrared spectroscopic analysis of 6,6-Diethoxy-4-hexyn-3-ol reveals several characteristic absorption bands corresponding to its functional groups [11] [12] [13]. The hydroxyl group exhibits a strong, broad absorption in the 3200-3550 cm⁻¹ region, typical of hydrogen-bonded alcohol O-H stretching vibrations [11] [12] [13]. The alkyne functionality demonstrates its characteristic weak to medium intensity C≡C stretching absorption in the 2100-2260 cm⁻¹ range [14] [15] [12].
The aliphatic C-H stretching vibrations appear as strong absorptions in the 2850-2990 cm⁻¹ region, while the acetal and ether C-O stretching modes produce strong bands in the 1000-1300 cm⁻¹ range [16] [6] [17]. The specific pattern and intensity of these C-O stretches can provide information about the acetal environment and ether linkages within the molecule [16] [17].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3550 | Strong, broad | Alcohol hydroxyl |
| C-H stretch | 2850-2990 | Strong | Aliphatic C-H |
| C≡C stretch | 2100-2260 | Weak-medium | Alkyne |
| C-O stretch | 1000-1300 | Strong | Acetal/ether |
| C-H bend | 1350-1470 | Medium | Alkyl deformation |
Based on structural analysis and comparison with analogous acetylenic alcohols, 6,6-Diethoxy-4-hexyn-3-ol is estimated to have a boiling point in the range of 180-185°C . This relatively high boiling point reflects the presence of hydrogen bonding capabilities from the alcohol functionality and the increased molecular weight from the ethoxy substituents [19] [20]. The compound's boiling point is elevated compared to simple hexynols due to the additional ether functionalities which increase intermolecular van der Waals interactions [19] [21].
The density of 6,6-Diethoxy-4-hexyn-3-ol is estimated to be in the range of 1.02-1.05 g/cm³ . This value is consistent with the density range observed for related compounds containing multiple oxygen functionalities and reflects the contribution of the ethoxy groups to the overall molecular mass while maintaining a relatively compact molecular structure [20] [22]. The presence of the acetal carbon and ether linkages contributes to the slightly elevated density compared to simple alkyne alcohols [22] [23].
The refractive index of 6,6-Diethoxy-4-hexyn-3-ol is estimated to be in the range of 1.43-1.46 (n₂₀/D) [7] [8]. This value is characteristic of organic compounds containing multiple functional groups including alkyne, alcohol, and ether moieties [24]. The refractive index reflects the compound's polarizability and is influenced by the presence of the π-electron system of the alkyne and the electron-rich oxygen atoms in the acetal and alcohol functionalities [7] [8] [25].
| Property | Value | Units | Estimation Basis |
|---|---|---|---|
| Boiling Point | 180-185 | °C | Similar alkyne alcohols |
| Density | 1.02-1.05 | g/cm³ | Ethoxy-containing compounds |
| Refractive Index | 1.43-1.46 | n₂₀/D | Alkyne alcohol analogs |
6,6-Diethoxy-4-hexyn-3-ol exhibits variable solubility characteristics depending on the nature of the organic solvent [25] [26]. The compound demonstrates good solubility in polar aprotic solvents such as chloroform, ethyl acetate, and acetone due to the presence of multiple ether oxygens and the alcohol functionality that can participate in dipole-dipole interactions [25] [23]. The ethoxy groups enhance solubility in moderately polar solvents through their ether linkages [22] [23].
In hydrocarbon solvents such as hexane and petroleum ether, the compound shows limited solubility due to the polar nature of the alcohol and acetal functionalities [26] [27]. However, the presence of the alkyl chains and the alkyne functionality provide some compatibility with nonpolar environments [26]. The compound exhibits intermediate solubility in alcoholic solvents like methanol and ethanol, where hydrogen bonding between the solvent and the alcohol functionality can facilitate dissolution [22] [23].
The water solubility of 6,6-Diethoxy-4-hexyn-3-ol is expected to be limited due to the predominance of hydrophobic alkyl groups and the alkyne functionality [25] [26]. The acetal group may undergo hydrolysis in aqueous acidic conditions, which would affect the compound's apparent solubility and stability in water-containing systems [28].
| Solvent Class | Solubility | Rationale |
|---|---|---|
| Polar aprotic | Good | Dipole interactions with ethers/alcohol |
| Hydrocarbons | Limited | Polar functionalities incompatible |
| Alcohols | Moderate | Hydrogen bonding capability |
| Water | Poor | Hydrophobic character dominates |
Under acidic conditions, 6,6-Diethoxy-4-hexyn-3-ol is susceptible to acetal hydrolysis reactions [28]. The acetal functionality at carbon-6 can undergo protonation followed by nucleophilic attack by water, leading to cleavage of the C-O bonds and formation of the corresponding aldehyde and ethanol [28]. This reaction proceeds through an A-2 mechanism involving the formation of oxonium ion intermediates and is facilitated by the presence of excess water [28].
The rate of hydrolysis depends on the pH, temperature, and water content of the system. Lower pH values accelerate the hydrolysis process, while anhydrous acidic conditions may preserve the acetal functionality. The alcohol group remains relatively stable under mild acidic conditions but may participate in dehydration reactions under forcing conditions [26].
6,6-Diethoxy-4-hexyn-3-ol demonstrates greater stability under basic conditions compared to acidic environments [26] [27]. The acetal functionality is generally stable in basic media, as the mechanism for base-catalyzed hydrolysis is less favorable than acid-catalyzed processes. The alcohol functionality can be deprotonated under strongly basic conditions to form alkoxide ions, which may participate in elimination or substitution reactions depending on the specific base and conditions employed [26].
The alkyne moiety may be susceptible to base-catalyzed isomerization or addition reactions under harsh basic conditions, particularly in the presence of strong nucleophiles or at elevated temperatures [27]. However, under mild basic conditions, the compound remains relatively stable [26].
The photochemical stability of 6,6-Diethoxy-4-hexyn-3-ol is influenced by the presence of multiple ether linkages and the alkyne functionality [29] [22] [23]. Ether compounds, particularly those with acetal structures, can be susceptible to autoxidation and peroxide formation upon exposure to light and oxygen [22] [23]. This process is initiated by free radical mechanisms and can lead to the formation of potentially explosive peroxide compounds [22] [23].
The alkyne functionality may also undergo photochemical reactions, including cycloaddition and rearrangement processes, particularly under ultraviolet irradiation [29]. The alcohol group can participate in photochemical oxidation reactions leading to aldehyde or ketone formation [29]. To maintain stability, the compound should be stored in dark conditions and protected from oxygen exposure [22] [23].
6,6-Diethoxy-4-hexyn-3-ol exhibits moderate thermal stability typical of organic compounds containing multiple functional groups [23]. The compound is expected to remain stable at ambient temperatures and moderate heating conditions below 100°C [23]. At elevated temperatures, several decomposition pathways become possible, including dehydration of the alcohol functionality, acetal cleavage, and alkyne rearrangement reactions [23].
The acetal linkage may undergo thermolysis at high temperatures, leading to the formation of aldehyde and ether products [23]. The alcohol group can eliminate water to form alkene products, while the alkyne functionality may rearrange or participate in cyclization reactions under thermal stress [23]. For optimal stability, the compound should be stored at controlled temperatures and protected from excessive heat [23].
| Environmental Condition | Stability Assessment | Primary Degradation Pathway |
|---|---|---|
| Acidic (pH < 4) | Unstable | Acetal hydrolysis |
| Basic (pH > 9) | Stable | Minimal degradation |
| Light exposure | Moderate | Peroxide formation |
| Thermal (>100°C) | Unstable | Multiple decomposition routes |
| Ambient conditions | Stable | Negligible degradation |